1,5-Dimethoxy-1,4-cyclohexadiene
Overview
Description
1,5-Dimethoxy-1,4-cyclohexadiene is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethoxy-1,4-cyclohexadiene is represented by the formula C8H12O2 . The InChI key is MDBSJHGNFNKPTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,5-Dimethoxy-1,4-cyclohexadiene is a liquid at room temperature . It has a boiling point of 45-52°C at 0.5 mmHg and a density of 1.02 g/mL at 25°C . The refractive index n20/D is 1.4910 (lit.) .Scientific Research Applications
Chemical Properties and Preparation
1,5-Dimethoxy-1,4-cyclohexadiene, also known as 2,5-dihydroresorcinol dimethyl ether, is characterized by its physical properties and methods of preparation. It is a colorless liquid, soluble in common organic solvents, and prepared from 1,3-dimethoxybenzene by Birch reduction. It's important to handle this reagent with care as it is hydrolyzed by acid to furnish cyclohexane-1,3-dione (Mori & Takikawa, 2004).
Chemical Reactions
- Ozonolysis of 1,5-Dimethoxy-1,4-cyclohexadiene and its derivatives has been studied, showing sequential cleavage of the double bonds leading to various cyclic peroxides (Griesbaum, Mertens, & Jung, 1990).
- The compound has been used to study the formation of diol from dioxetane in cyclohexadiene, which provided insights into the mechanism of thermal decomposition of dioxetanes (Murphy & Adam, 1996).
Photochemistry
- 1,5-Dimethoxy-1,4-cyclohexadiene derivatives have been explored in photochemical reactions. For example, 4,4-dimethoxy-2,5-cyclohexadienone underwent rearrangements upon irradiation, leading to various ketenes and cyclopentenones, which is significant in understanding light-induced chemical changes (Margaretha, 1976).
Cycloaddition Reactions
- 1,5-Dimethoxy-1,4-cyclohexadiene has been involved in cycloaddition reactions, contributing to the development of complex chemical structures. This includes studies on its interaction with metal salts, leading to differentiated products important for organic synthesis (Cardinale et al., 1984).
Computational Studies
- Computational studies have provided insights into the geometry, vibrational frequencies, and barrier to inversion of 1,5-Dimethoxy-1,4-cyclohexadiene and its derivatives. These studies are crucial in understanding its reactivity and potential in synthetic chemistry (Pye et al., 2009).
Synthesis of Cycloparaphenylenes
- The compound has been used in the practical synthesis of cycloparaphenylenes, a class of compounds with applications in materials science. This synthesis involves the modification of existing methods and highlights the versatility of 1,5-Dimethoxy-1,4-cyclohexadiene in organic synthesis (Patel, Kayahara, & Yamago, 2015).
properties
IUPAC Name |
1,5-dimethoxycyclohexa-1,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSJHGNFNKPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC=C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403078 | |
Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxy-1,4-cyclohexadiene | |
CAS RN |
37567-78-5 | |
Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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